Cas no 2138428-01-8 (Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)

Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
-
- EN300-743660
- tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate
- 2138428-01-8
- Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate
-
- インチ: 1S/C13H13F2NO2/c1-13(2,3)18-11(17)5-4-8-6-9(14)12(16)10(15)7-8/h6-7H,16H2,1-3H3
- InChIKey: VJIDNTKTEVITLO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#CC(=O)OC(C)(C)C)C=C(C=1N)F
計算された属性
- せいみつぶんしりょう: 253.09143498g/mol
- どういたいしつりょう: 253.09143498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.3Ų
Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743660-0.05g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 0.05g |
$660.0 | 2025-03-11 | |
Enamine | EN300-743660-5.0g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 5.0g |
$2277.0 | 2025-03-11 | |
Enamine | EN300-743660-2.5g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 2.5g |
$1539.0 | 2025-03-11 | |
Enamine | EN300-743660-1.0g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 1.0g |
$785.0 | 2025-03-11 | |
Enamine | EN300-743660-0.5g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 0.5g |
$754.0 | 2025-03-11 | |
Enamine | EN300-743660-0.1g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 0.1g |
$691.0 | 2025-03-11 | |
Enamine | EN300-743660-0.25g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 0.25g |
$723.0 | 2025-03-11 | |
Enamine | EN300-743660-10.0g |
tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate |
2138428-01-8 | 95.0% | 10.0g |
$3376.0 | 2025-03-11 |
Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoateに関する追加情報
Professional Introduction to Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate (CAS No. 2138428-01-8)
Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate, with the CAS number 2138428-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a propynoate moiety and a tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the amino and difluorophenyl groups introduce polar and electron-withdrawing characteristics, respectively, enhancing the compound's solubility and reactivity.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The 4-amino-3,5-difluorophenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance the efficacy of various pharmacological agents. Studies have demonstrated that such fluorinated derivatives can modulate enzyme activity and receptor binding, making them valuable candidates for drug development.
One of the most compelling aspects of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in the development of small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. The compound's ability to interact with multiple biological pathways suggests that it could be a versatile tool in drug discovery.
The synthesis of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The propynoate group is typically introduced via Sonogashira coupling reactions, while the fluorinated phenyl ring is often incorporated through palladium-catalyzed cross-coupling reactions. These synthetic strategies require precise control over reaction conditions to ensure high yields and purity.
Recent advancements in computational chemistry have further enhanced the understanding of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate's properties. Molecular modeling studies have provided insights into its binding interactions with target proteins, allowing researchers to predict and optimize its pharmacological activity. These computational approaches are complemented by experimental validations, which include spectroscopic techniques such as NMR and mass spectrometry.
The pharmacological profile of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate is under active investigation in several research laboratories. Preclinical studies have revealed promising results regarding its potential as an anti-inflammatory agent, with preliminary data suggesting that it can modulate key inflammatory pathways. Additionally, its interaction with enzymes such as kinases has been explored, indicating its potential utility in oncology research.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In the case of Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate, researchers are employing both in vitro and in vivo models to evaluate its biological activity. These studies aim to identify any potential side effects and optimize dosing regimens before moving into clinical trials.
The role of fluorine atoms in pharmaceutical compounds cannot be overstated. The introduction of fluorine into molecular structures can significantly alter their pharmacokinetic properties, leading to improved bioavailability and prolonged half-life. The presence of two fluorine atoms at the 3rd and 5th positions in the 4-amino-3,5-difluorophenyl group enhances the compound's metabolic stability while maintaining its biological activity.
In conclusion, Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate (CAS No. 2138428-01-8) represents a fascinating example of how structural modifications can lead to novel pharmacological entities. Its unique combination of functional groups makes it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this are poised to play a crucial role in the development of next-generation pharmaceuticals.
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